NBOH-2C-CN hydrochloride
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Overview
Description
NBOH-2C-CN hydrochloride, also known as 25CN-NBOH, is a compound indirectly derived from the phenethylamine series of hallucinogens. It was discovered in 2014 at the University of Copenhagen. This compound is notable for being one of the most selective agonist ligands for the 5-HT2A receptor, with a high affinity and selectivity .
Preparation Methods
NBOH-2C-CN hydrochloride can be synthesized from 2C-H in a multi-step process. The synthetic route involves the following steps:
Step 1: Formation of the intermediate by reacting 2C-H with appropriate reagents.
Step 2: Introduction of the cyano group to form the nitrile intermediate.
Step 3: Further functionalization to introduce the N-benzyl group.
Step 4: Final conversion to this compound.
The overall yield of this process is approximately 57% . Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
NBOH-2C-CN hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NBOH-2C-CN hydrochloride has several scientific research applications:
Chemistry: It is used as a selective agonist for the 5-HT2A receptor in binding assays and functional assays.
Biology: The compound is used to study the role of 5-HT2A receptors in various biological processes, including neurotransmission and receptor signaling.
Medicine: Research involving this compound helps in understanding the pharmacological effects of 5-HT2A receptor agonists, which can be useful in developing therapeutic agents for psychiatric disorders.
Industry: The compound’s high selectivity and affinity make it a valuable tool in drug discovery and development
Mechanism of Action
NBOH-2C-CN hydrochloride exerts its effects by acting as a high affinity, selective agonist for the 5-HT2A receptor. It binds to the receptor and activates it, leading to downstream signaling pathways that result in various physiological and behavioral effects. The compound has a pKi of 8.88 at the human 5-HT2A receptor and exhibits 100-fold selectivity for 5-HT2A over 5-HT2C, and 46-fold selectivity for 5-HT2A over 5-HT2B .
Comparison with Similar Compounds
NBOH-2C-CN hydrochloride is compared with other similar compounds such as:
DOCN: While DOCN also has a 4-cyano substitution, it is not as potent or selective as this compound.
2S,6S-DMBMPP: This compound is more complex to synthesize but has higher efficacy and selectivity in functional assays as a partial agonist of the 5-HT2A receptor.
This compound stands out due to its relatively simpler synthesis and high selectivity and efficacy in functional assays .
Properties
IUPAC Name |
4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21;/h3-6,9-10,20-21H,7-8,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVAEIIIMVMJBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-32-4 |
Source
|
Record name | Benzonitrile, 4-[2-[[(2-hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1539266-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the role of NBOH-2C-CN hydrochloride in the study on risperidone-induced hypothermia?
A1: this compound is a selective 5-HT2A receptor agonist. In the study, it was used to investigate the involvement of the 5-HT2A receptor in risperidone-induced hypothermia []. The researchers found that administering this compound significantly interrupted the hypothermic effect of risperidone in animals experiencing transient ischemia []. This finding suggests that the 5-HT2A receptor plays a key role in mediating risperidone's ability to lower body temperature.
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